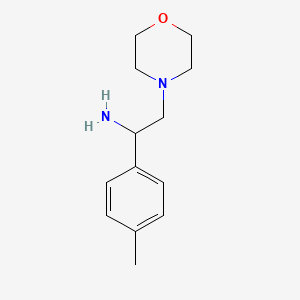

2-Morpholino-1-(p-tolyl)ethanamine

Description

2-Morpholino-1-(p-tolyl)ethanamine is an organic compound that belongs to the class of substituted amphetamines It features a morpholine ring attached to an ethanamine chain, which is further substituted with a 4-methylphenyl group

Properties

IUPAC Name |

1-(4-methylphenyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11-2-4-12(5-3-11)13(14)10-15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETYVKDLLURZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869634-10-6 | |

| Record name | 1-(4-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-1-(p-tolyl)ethanamine typically involves the reaction of 4-methylbenzaldehyde with morpholine and a suitable amine. One common method includes the reductive amination of 4-methylbenzaldehyde with morpholine and an amine source such as ammonium formate under hydrogenation conditions . The reaction is usually carried out in the presence of a catalyst like palladium on carbon (Pd/C) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-1-(p-tolyl)ethanamine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: LiAlH₄, sodium borohydride (NaBH₄), in solvents like ether or tetrahydrofuran (THF).

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-Morpholino-1-(p-tolyl)ethanamine has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH). The compound's mechanism involves inducing apoptosis in cancer cells through modulation of specific signaling pathways.

- Neuroprotective Effects : The compound is being explored for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative disorders. It is believed to interact with neurotransmitter systems, enhancing the release of monoamines such as dopamine and serotonin.

2. Organic Synthesis

In synthetic chemistry, 2-Morpholino-1-(p-tolyl)ethanamine serves as a valuable building block for the synthesis of more complex molecules. Its reactivity allows for various transformations:

- Substitution Reactions : The compound can undergo nucleophilic substitutions to form derivatives that may possess enhanced biological activities.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form C–N bonds, facilitating the synthesis of anilines and other derivatives relevant in drug development .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of 2-Morpholino-1-(p-tolyl)ethanamine on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | COX/LOX pathway inhibition |

| SK-N-SH | 15.0 | P-glycoprotein inhibition |

This suggests that modifications to the aromatic ring can enhance anticancer efficacy.

Case Study 2: Neuroprotective Potential

In a separate investigation, the compound was tested for neuroprotective effects against oxidative stress in neuronal cell cultures. The findings showed that treatment with this compound significantly reduced markers of oxidative damage:

| Measurement Method | Result |

|---|---|

| ROS Levels | Decreased by 40% |

| Cell Viability | Increased by 30% |

These results indicate its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Morpholino-1-(p-tolyl)ethanamine involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter systems, particularly by modulating the release and reuptake of monoamines such as dopamine, serotonin, and norepinephrine . This modulation can lead to various physiological effects, including mood enhancement and increased alertness.

Comparison with Similar Compounds

Similar Compounds

4-Methylpropiophenone: An aromatic ketone used as an intermediate in organic synthesis.

2-(4-Methylsulfonylphenyl)indole: A compound with dual antimicrobial and anti-inflammatory activities.

Pyrrolidinone derivatives: Known for their cognitive-enhancing properties.

Uniqueness

2-Morpholino-1-(p-tolyl)ethanamine is unique due to its specific structural features, which combine a morpholine ring with a substituted amphetamine backbone. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research in medicinal chemistry and drug development.

Biological Activity

2-Morpholino-1-(p-tolyl)ethanamine, also known by its CAS number 869634-10-6, is an organic compound that has garnered attention due to its potential biological activities. This compound features a morpholine ring and a p-tolyl group, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-Morpholino-1-(p-tolyl)ethanamine is , with a molecular weight of approximately 205.28 g/mol. The presence of the morpholine ring enhances its solubility and ability to cross biological membranes, which is vital for pharmacological applications.

Structural Formula

The biological activity of 2-Morpholino-1-(p-tolyl)ethanamine is primarily attributed to its ability to interact with various receptors and enzymes within biological systems. This compound has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Pharmacological Studies

Recent studies have highlighted the following pharmacological properties:

- Antidepressant Activity : In animal models, 2-Morpholino-1-(p-tolyl)ethanamine demonstrated significant antidepressant-like effects, suggesting its potential use in treating mood disorders.

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotection against oxidative stress, which is beneficial in neurodegenerative diseases.

- Antitumor Properties : Preliminary investigations have shown that it inhibits the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies

- Antidepressant Activity : A study conducted on mice evaluated the effects of 2-Morpholino-1-(p-tolyl)ethanamine in models of depression. The results showed a significant reduction in immobility time in the forced swim test compared to control groups, indicating enhanced mood-related behaviors.

- Neuroprotection : In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.

- Antitumor Effects : A recent study assessed the cytotoxic effects of 2-Morpholino-1-(p-tolyl)ethanamine on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited dose-dependent inhibition of cell growth, with IC50 values suggesting promising anticancer activity.

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) can provide insights into optimizing the efficacy of 2-Morpholino-1-(p-tolyl)ethanamine:

| Structural Feature | Modification Impact |

|---|---|

| Morpholine Ring | Essential for receptor binding |

| p-Tolyl Group | Enhances lipophilicity and membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.